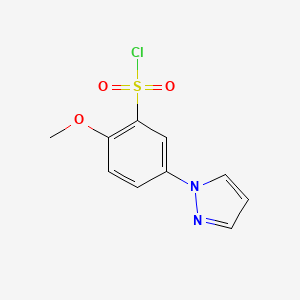

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-5-pyrazol-1-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c1-16-9-4-3-8(13-6-2-5-12-13)7-10(9)17(11,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDGOSQVGJNNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example: Synthesis of Pyridinesulfonyl Chlorides

Pyridinesulfonyl chlorides, similar in structure to the target compound, can be synthesized using a method involving the reaction of the diazonium salt of an aminopyridine with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst like copper(I) chloride.

Analysis and Characterization

After synthesis, the compound would be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity.

- Infrared (IR) Spectroscopy : To identify functional groups.

- Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

Data Table: Hypothetical Synthesis Pathway

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | Cross-coupling reagents (e.g., palladium catalyst) | Inert atmosphere, moderate temperature |

| 2 | Diazotization | Sodium nitrite, hydrochloric acid | Low temperature (around 0°C) |

| 3 | Reaction with SO2 | Sulfur dioxide, copper(I) or copper(II) chloride | Low temperature, suitable solvent |

| 4 | Chlorination | Thionyl chloride | Gradual addition at low temperature |

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at moderate temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.

Major Products

Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the aryl group with the organoboron reagent.

Scientific Research Applications

Overview

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a versatile compound utilized in various scientific research applications, particularly in organic chemistry and biochemistry. Its unique structure allows it to participate in a range of chemical reactions and modifications, making it valuable in the synthesis of complex molecules.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of a suitable precursor with chlorinating agents like thionyl chloride or phosphorus pentachloride. The resulting sulfonyl chloride group is highly reactive, allowing for various substitution and coupling reactions.

Common Reactions:

- Nucleophilic Substitution : The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Suzuki-Miyaura Coupling : This compound can participate in cross-coupling reactions to form biaryl compounds when reacted with organoboron reagents in the presence of a palladium catalyst.

Organic Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it useful for synthesizing various derivatives.

Biochemical Applications

This compound can modify biomolecules through sulfonylation reactions , impacting protein function and cellular processes. Studies have shown that pyrazole derivatives exhibit significant biological activities, including:

- Anti-inflammatory properties

- Antitumor effects

These activities are attributed to the compound's interaction with specific enzymes and receptors involved in critical biochemical pathways.

Pharmaceutical Development

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development. Research indicates its potential use in synthesizing pharmaceutical agents targeting various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonate thioester linkages with nucleophiles. This reactivity makes it useful for modifying biomolecules and other substrates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is compared below with three analogous sulfonyl chlorides:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Reactivity Modulation :

- The methoxy group in the target compound donates electron density via resonance, reducing the electrophilicity of the sulfonyl chloride compared to 4-nitrobenzenesulfonyl chloride (which has an electron-withdrawing nitro group). This results in slower reaction kinetics with nucleophiles like amines .

- The pyrazole ring introduces steric hindrance, further decreasing reactivity relative to unsubstituted benzenesulfonyl chloride.

Toxicity and Safety :

- While direct toxicity data for the target compound are scarce, its structural similarity to benzenesulfonyl chloride suggests analogous hazards, including skin/eye corrosion (H314, H318) and systemic toxicity (H371) .

- Unlike p-toluenesulfonyl chloride , the pyrazole moiety may introduce additional risks (e.g., nitrogen-based decomposition products under heat).

Storage and Stability :

- Similar to benzenesulfonyl chloride , the compound should be stored in inert, airtight containers under cool, dry conditions to prevent hydrolysis. Its higher molecular weight and substituents may enhance stability compared to simpler analogs .

Biological Activity

2-Methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS Number: 1189749-71-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Biological Activity

The compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl chloride group allows for the modification of biomolecules, enhancing its potential as a therapeutic agent.

Target Interactions

The pyrazole moiety in the compound is known to interact with various enzymes and receptors through nucleophilic substitution reactions. This interaction can lead to alterations in biochemical pathways associated with inflammation and cancer progression.

Biochemical Pathways

Research indicates that compounds with similar structures have been implicated in several biochemical pathways, particularly those involved in cell signaling and metabolism. The sulfonyl chloride group facilitates the formation of sulfonamide derivatives, which are known to exhibit significant biological activity .

Antimicrobial Activity

A study demonstrated that related pyrazole derivatives showed considerable antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 22.4 to 30.0 µg/mL . This suggests that this compound may also possess similar antibacterial properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole-sulfonamide hybrids as anticancer agents. For instance, compounds derived from this class have shown cytotoxicity against oral squamous cell carcinoma (OSCC) lines, indicating their potential as new drug candidates . The mechanism involves inhibition of carbonic anhydrases (CA I and II), which are crucial in tumor growth and metastasis.

Study on Antibacterial Properties

A comparative study evaluated the antibacterial efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, especially against resistant strains .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4b | 22.4 | Bacillus subtilis |

| 4b | 29.8 | Staphylococcus aureus |

| 4b | 29.6 | Escherichia coli |

| 4b | 30.0 | Klebsiella pneumoniae |

Study on Anticancer Properties

In a separate investigation, pyrazole-sulfonamide hybrids were tested for their ability to inhibit CA I and II, revealing promising results for their use in cancer therapy. The study highlighted the importance of methoxy substitution in enhancing cytotoxicity against cancer cells .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methoxy-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride?

The synthesis typically involves sulfonation of a substituted benzene ring followed by pyrazole coupling. A three-step approach is often used:

- Step 1: Sulfonation of a methoxy-substituted benzene precursor using chlorosulfonic acid to generate the sulfonyl chloride intermediate.

- Step 2: Introduction of the pyrazole moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura if boronic acid derivatives are used).

- Step 3: Purification via column chromatography or recrystallization in solvents like dichloromethane or ethanol . Critical parameters include temperature control (<0°C during sulfonation) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, pyrazole at C5). Aromatic proton signals in the δ 7.0–8.5 ppm range are typical .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- X-ray Crystallography: For unambiguous structural confirmation. SHELXL is widely used for refinement, especially to resolve disorder in the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectral data for this compound?

Discrepancies often arise from tautomerism in the pyrazole ring or solvent effects in NMR. To address this:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict tautomeric stability and compare with experimental results.

- Use variable-temperature NMR to observe dynamic equilibria between tautomers .

- Cross-validate with IR spectroscopy to detect sulfonyl chloride stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) .

Q. What strategies optimize crystallization for X-ray diffraction studies?

- Solvent Screening: Use mixed solvents (e.g., ethanol/diethyl ether) to slow crystallization and improve crystal quality.

- Handling Twinning: If crystals exhibit twinning, employ SHELXL’s TWIN/BASF commands to refine against twinned data .

- Temperature Control: Crystallize at 4°C to minimize thermal motion artifacts.

Q. How should reactive intermediates be stabilized during synthesis?

- Sulfonyl Chloride Stability: Store intermediates under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis.

- Quenching Protocols: Add reaction mixtures to ice-cold aqueous NaHCO₃ to neutralize excess chlorosulfonic acid .

- Byproduct Analysis: Monitor reactions via TLC or LC-MS to detect side products like sulfonic acids (common if moisture is present) .

Q. How can researchers analyze and mitigate impurities in final products?

- Chromatographic Purity: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities.

- Recrystallization: Dissolve crude product in hot ethanol and cool gradually to isolate pure crystals (>97% purity) .

- Elemental Analysis: Confirm stoichiometry (C, H, N, S) to detect persistent contaminants like unreacted pyrazole precursors .

Data Contradiction and Troubleshooting

Q. How to address conflicting reactivity predictions in nucleophilic substitutions?

If the pyrazole group exhibits unexpected reactivity (e.g., resistance to substitution):

- Electronic Effects: Use Hammett σ constants to evaluate electron-withdrawing/donating effects of substituents. The methoxy group (σₚ ~ -0.27) may deactivate the benzene ring, requiring harsher conditions .

- Alternative Coupling Methods: Transition to Pd-catalyzed cross-coupling if SNAr fails, using a pre-functionalized boronic ester pyrazole derivative .

Q. What causes low yields in sulfonation steps, and how can this be improved?

Low yields often result from:

- Incomplete Sulfonation: Ensure stoichiometric excess of chlorosulfonic acid (≥2 eq.) and reaction times >6 hours.

- Side Reactions: Additives like DMF (catalytic) can enhance sulfonation efficiency by stabilizing reactive intermediates .

Structural and Mechanistic Insights

Q. What are the implications of the pyrazole ring’s tautomerism on biological activity?

The 1H-pyrazole tautomer (vs. 2H-) can influence hydrogen-bonding interactions in target proteins. Use NOESY NMR or X-ray to determine the dominant tautomer in solution/solid state. Computational docking studies (AutoDock Vina) can correlate tautomeric forms with binding affinities .

Q. How does the sulfonyl chloride group participate in further derivatization?

The sulfonyl chloride is highly reactive toward amines and alcohols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.